molecular formula C11H15N3O B2668857 N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide CAS No. 2411198-78-0

N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide

Cat. No.: B2668857
CAS No.: 2411198-78-0
M. Wt: 205.261
InChI Key: UGHRAXLYSWFLMV-UHFFFAOYSA-N
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Description

N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a but-2-ynamide group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide typically involves multi-step reactions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkyne derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reaction. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potential hazards associated with handling reactive intermediates and high temperatures .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethyl-1H-pyrazol-4-yl)carbamothioyl)benzamide
  • N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine
  • 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidine-1-yl)butanoic acid hydrochloride

Uniqueness

N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide is unique due to its specific structural features, such as the but-2-ynamide group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-5-6-10(15)12-7(2)11-8(3)13-14-9(11)4/h7H,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHRAXLYSWFLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)C1=C(NN=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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